An In-depth Technical Guide to Iso Promethazine-d3 Hydrochloride: Structure, Synthesis, and Application
An In-depth Technical Guide to Iso Promethazine-d3 Hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis. Iso Promethazine-d3 Hydrochloride, a deuterated analog of promethazine, serves as a critical tool in this domain. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, physicochemical properties, and analytical applications of Iso Promethazine-d3 Hydrochloride, with a focus on its role in mass spectrometry-based quantification of promethazine.
Promethazine is a first-generation antihistamine of the phenothiazine family with a wide range of clinical applications, including the treatment of allergies, motion sickness, and nausea, and for its sedative properties.[1][2] Accurate quantification of promethazine and its metabolites in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The structural similarity and co-elution of promethazine with its isomer, isopromethazine, present a significant analytical challenge.[3] The use of a stable isotope-labeled internal standard, such as Iso Promethazine-d3 Hydrochloride, is the gold standard for mitigating matrix effects and ensuring the accuracy and precision of these quantitative assays.[2]
Chemical Structure and Properties
Iso Promethazine-d3 Hydrochloride is a deuterated form of isopromethazine, a structural isomer of promethazine. The "-d3" designation signifies the presence of three deuterium atoms, which are typically located on one of the N-methyl groups of the dimethylamino moiety.[4]
Chemical Name: N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine-d3 Hydrochloride[4] Synonyms: 10-[2-(Dimethylamino-d3)-1-methylethyl]phenothiazine Monohydrochloride[4] CAS Number: 1329835-09-7[4] Molecular Formula: C₁₇H₁₈D₃ClN₂S[4]
Structural Elucidation: A Comparative Approach
Definitive structural confirmation of Iso Promethazine-d3 Hydrochloride relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a publicly available Certificate of Analysis with complete spectral data for Iso Promethazine-d3 Hydrochloride is not readily accessible, we can infer the expected spectral characteristics based on the known data for promethazine hydrochloride and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of non-deuterated promethazine hydrochloride displays characteristic signals for the aromatic protons of the phenothiazine ring system, the aliphatic protons of the propyl chain, and the N-methyl protons. In the spectrum of Iso Promethazine-d3 Hydrochloride, the signal corresponding to one of the N-methyl groups would be absent or significantly reduced in intensity. The adjacent N-methyl group would remain as a singlet. The chemical shifts of the remaining protons are expected to be very similar to the non-deuterated analog.[5][6][7]
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¹³C NMR: The ¹³C NMR spectrum would show a signal for the deuterated methyl carbon (-CD₃) which, due to the coupling with deuterium (a spin-1 nucleus), would appear as a multiplet (typically a 1:1:1 triplet) at a slightly upfield chemical shift compared to the corresponding -CH₃ group in the non-deuterated compound. The intensity of this signal would also be significantly lower. The chemical shifts of other carbon atoms in the molecule would be largely unaffected.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the presence of the deuterium atoms.
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Molecular Ion: The molecular weight of Iso Promethazine-d3 Hydrochloride is 323.90 g/mol .[1][4] In contrast, the molecular weight of non-deuterated isopromethazine hydrochloride is approximately 320.88 g/mol .[8] This mass shift of +3 amu is a clear indication of the incorporation of three deuterium atoms. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the C₁₇H₁₈D₃N₂S isotope.
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Fragmentation Pattern: The mass spectrum of promethazine is characterized by a prominent fragment ion at m/z 72, corresponding to the dimethylaminopropyl side chain.[9] For Iso Promethazine-d3 Hydrochloride, a key fragment would be expected at m/z 75, resulting from the cleavage of the bond between the propyl chain and the phenothiazine ring, retaining the deuterated dimethylamino group. This characteristic shift in the fragment ion peak provides strong evidence for the location of the deuterium atoms.
Physicochemical Properties
Specific experimental data for the physicochemical properties of Iso Promethazine-d3 Hydrochloride are not widely published. However, the properties of the non-deuterated promethazine hydrochloride provide a reasonable approximation. It is important to note that deuteration can have a minor but measurable effect on properties like boiling point and polarity.[10][11]
| Property | Value (for Promethazine Hydrochloride) | Reference |
| Melting Point | ~223 °C (with decomposition) | [1] |
| Solubility | Very soluble in water; freely soluble in ethanol and methylene chloride. | [12] |
| Appearance | White to faint yellow crystalline powder. | [12] |
| pH (1 in 10 solution) | 4.0 - 5.5 | [1] |
For analytical method development, it is recommended to experimentally determine the solubility of Iso Promethazine-d3 Hydrochloride in the specific solvents being used (e.g., acetonitrile, methanol).
Synthesis and Isotopic Purity
The synthesis of Iso Promethazine-d3 Hydrochloride involves the introduction of a trideuteromethyl group onto the secondary amine precursor of isopromethazine, followed by salt formation. While a specific, detailed protocol for this exact compound is not publicly available, a plausible synthetic route can be constructed based on established methods for N-methylation and deuteration.
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow for Iso Promethazine-d3 Hydrochloride.
Experimental Protocol (Hypothetical)
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Synthesis of N-demethylisopromethazine (Secondary Amine Precursor): This intermediate can be prepared by reacting phenothiazine with a suitable 2-chloropropylamine derivative under basic conditions. Alternatively, it can be synthesized by demethylation of isopromethazine.
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N-Trideuteromethylation: The secondary amine precursor is then reacted with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄), in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an appropriate aprotic solvent (e.g., acetonitrile). The reaction is typically carried out at an elevated temperature and monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until completion.
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Work-up and Purification of the Free Base: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield the crude Iso Promethazine-d3 free base.
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Salt Formation and Final Purification: The crude free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in a compatible solvent is added dropwise with stirring. The resulting precipitate of Iso Promethazine-d3 Hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system to achieve the desired purity.
Isotopic Purity
For a deuterated internal standard, high isotopic purity is crucial to prevent cross-contribution to the analyte signal. The isotopic purity is typically determined by mass spectrometry and is expressed as the percentage of the desired deuterated species. Commercially available standards of Iso Promethazine-d3 Hydrochloride are generally expected to have an isotopic purity of ≥98%.
Analytical Applications
The primary application of Iso Promethazine-d3 Hydrochloride is as an internal standard for the quantitative analysis of promethazine in biological matrices and pharmaceutical formulations by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1]
The Role of a Stable Isotope-Labeled Internal Standard
An ideal internal standard should have physicochemical properties very similar to the analyte, co-elute chromatographically (or nearly so), and be clearly distinguishable by the detector. Iso Promethazine-d3 Hydrochloride fulfills these criteria for the analysis of promethazine:
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Similar Physicochemical Properties: The substitution of hydrogen with deuterium has a minimal impact on the molecule's polarity and ionization efficiency, ensuring that it behaves similarly to the non-deuterated analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and in the ion source of the mass spectrometer.
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Chromatographic Co-elution: Due to its structural similarity, Iso Promethazine-d3 Hydrochloride will have a retention time that is very close to that of promethazine, ensuring that both compounds experience similar matrix effects at the time of elution.
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Mass Spectrometric Differentiation: The mass difference of 3 amu allows for the specific and simultaneous detection of both the analyte and the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a tandem mass spectrometer.
Representative LC-MS/MS Method for Promethazine Quantification
Sample Preparation Workflow
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